molecular formula C18H21N3O2 B5346326 4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide

4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide

Cat. No. B5346326
M. Wt: 311.4 g/mol
InChI Key: JVSZEVXKJLUXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide, commonly known as EBP 883, is a chemical compound that has shown promising results in various scientific research studies. It is a small molecule inhibitor that targets the enzymatic activity of a protein called N-myristoyltransferase (NMT). NMT is a vital protein that plays a crucial role in the post-translational modification of several proteins, making it a potential target for drug development.

Mechanism of Action

EBP 883 works by inhibiting the enzymatic activity of 4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide. This compound is responsible for the post-translational modification of several proteins, including those involved in cell growth and division. By inhibiting this compound, EBP 883 prevents the modification of these proteins, leading to a decrease in cell growth and division.
Biochemical and Physiological Effects:
EBP 883 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, malaria parasites, and tuberculosis bacteria. Additionally, EBP 883 has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the significant advantages of EBP 883 is its specificity towards 4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide, making it a potential candidate for drug development. Additionally, EBP 883 has shown efficacy in inhibiting the growth of cancer cells, malaria parasites, and tuberculosis bacteria. However, one of the limitations of EBP 883 is its complex synthesis process, making it challenging to produce in large quantities.

Future Directions

There are several future directions for the research and development of EBP 883. One potential direction is the development of EBP 883 as a cancer therapy. Additionally, EBP 883 could be further studied for its potential in the treatment of other diseases, such as malaria and tuberculosis. Furthermore, the synthesis process of EBP 883 could be optimized to increase its production efficiency.

Synthesis Methods

EBP 883 is synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis process involves the use of various reagents and solvents, including but not limited to, acetic anhydride, pyridine, and benzoyl chloride. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

EBP 883 has been extensively studied for its potential in the treatment of various diseases, including cancer, malaria, and tuberculosis. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, EBP 883 has shown efficacy in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

properties

IUPAC Name

4-(2-ethylbutanoylamino)-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-13(4-2)17(22)20-15-7-5-14(6-8-15)18(23)21-16-9-11-19-12-10-16/h5-13H,3-4H2,1-2H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSZEVXKJLUXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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